molecular formula C10H11BrN2O2 B3284436 Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl- CAS No. 78508-22-2

Ethenamine, 2-(4-bromo-2-nitrophenyl)-N,N-dimethyl-

Cat. No. B3284436
Key on ui cas rn: 78508-22-2
M. Wt: 271.11 g/mol
InChI Key: JDQFFZGXAURITO-AATRIKPKSA-N
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Patent
US06166064

Procedure details

A solution of 27 grams (0.125 mmoles) of 4-bromo-1-methyl-2-nitrobenzene and 1 ml (0.31 moles of N,N-dimethylformamide dimethyl acetal in 120 ml of DMF was heated at 80° C. for 2 hours. After cooling, the reaction was poured onto water and extracted with ethylacetate. Then was dried over sodium sulfate and evaporated to give 36 grams of the titled compound as a purple solid.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0.31 mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
titled compound

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:14][N:15]([CH3:17])[CH3:16])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
0.31 mol
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
titled compound
Type
product
Smiles
BrC1=CC(=C(C=C1)C=CN(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 106229.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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